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Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

Cat. No.: B017105

Disclaimer: Experimental spectral data (NMR, IR, MS) for 3',5'-Diacetoxyacetophenone is not
readily available in publicly accessible databases. This guide provides a detailed analysis
based on the spectral data of its direct precursor, 3',5'-dihydroxyacetophenone, and predicts
the spectral characteristics of 3',5'-Diacetoxyacetophenone.

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing a comprehensive overview of the spectral properties of 3',5'-
Diacetoxyacetophenone. Due to the absence of direct experimental data, this document
presents the spectral data for the precursor molecule, 3',5'-dihydroxyacetophenone, and offers
a detailed prediction of the spectral characteristics for 3',5'-Diacetoxyacetophenone.

Physical and Chemical Properties of 3',5'-

Diacetoxyacetophenone

Property Value

Molecular Formula C12H1205

Molecular Weight 236.22 g/mol

CAS Number 35086-59-0

Appearance White to brown powder/crystal
Melting Point 91-94 °C

Boiling Point 165-168 °C at 0.75 mmHg
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Spectral Data of 3',5'-Dihydroxyacetophenone

(Precursor)

The following tables summarize the experimental spectral data for 3',5'-

dihydroxyacetophenone, the precursor to 3',5'-Diacetoxyacetophenone.

'H NMR Data for 3',5'-Dihydroxyacetophenone

Solvent: CDClIs, Frequency: 500 MHz

Chemical Shift ()

Multiplicity Integration Assignment
ppm
6.99 d,J=25Hz 2H H-2', H-6'
6.56 t,J=25Hz 1H H-4'
2.55 S 3H -COCHs

[1]

3C NMR Data for 3',5'-Dihydroxyacetophenone

Solvent: Not specified

Chemical Shift (6) ppm Assignment
202.3 C=0

157.0 Cc-3, C-5
139.6 c-1'

108.6 C-4'

108.2 Cc-2, C-6'
26.8 -COCHs

IR Data for 3',5'-Dihydroxyacetophenone
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Wavenumber (cm~?) Description of Vibration
3600-3200 (broad) O-H stretch (phenolic)
~3050 C-H stretch (aromatic)
~1680 C=0 stretch (ketone)

1600, 1450 C=C stretch (aromatic ring)

Mass Spectrometry Data for 3',5'-

Dihydroxyacetophenone
m/z

Interpretation

152 [M]* (Molecular lon)
137 [M - CH3]*
109 [M - COCHs]*

Predicted Spectral Data for 3',5'-
Diacetoxyacetophenone

The following sections predict the spectral data for 3',5'-Diacetoxyacetophenone based on
the structure and the known effects of acetylation on the spectra of phenolic compounds.

Predicted *H NMR Spectrum

The acetylation of the two hydroxyl groups on 3',5'-dihydroxyacetophenone to form 3',5'-
Diacetoxyacetophenone would result in the following predictable changes in the *H NMR

spectrum:

» Disappearance of Phenolic Protons: The broad signal for the two -OH protons would no

longer be present.

o Appearance of Acetyl Protons: A new singlet, integrating to 6H, would appear around & 2.3
ppm. This signal corresponds to the six protons of the two acetyl (-OCOCHs) groups.
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» Shift of Aromatic Protons: The aromatic protons are expected to shift downfield due to the
electron-withdrawing effect of the acetate groups. The H-2' and H-6' protons would likely
appear around o 7.5-7.7 ppm, and the H-4' proton would be expected around & 7.2-7.4 ppm.

o Ketone Methyl Protons: The singlet for the ketone's methyl protons (-COCHs) is expected to
remain around 6 2.5-2.6 ppm.

Predicted **C NMR Spectrum

The 13C NMR spectrum of 3',5'-Diacetoxyacetophenone would show additional signals from
the acetyl groups and shifts in the aromatic region:

o Acetyl Carbonyls: A new signal for the carbonyl carbons of the two acetate groups would
appear in the range of 6 168-170 ppm.

o Acetyl Methyls: A new signal for the methyl carbons of the two acetate groups would be
observed around & 20-22 ppm.

o Aromatic Carbons: The chemical shifts of the aromatic carbons would be adjusted due to the
change in substituents. The carbons attached to the acetate groups (C-3' and C-5") would
shift downfield.

o Ketone Carbonyl: The signal for the ketone carbonyl is expected to remain in a similar
position, around & 197-200 ppm.

Predicted IR Spectrum

The IR spectrum of 3',5'-Diacetoxyacetophenone would exhibit the following key features:

o Disappearance of O-H Stretch: The broad O-H stretching band between 3600-3200 cm~1
would be absent.

o Appearance of Ester C=0 Stretch: A strong absorption band for the C=0 stretching of the
two ester groups would appear around 1760-1770 cm™1.

o Ketone C=0 Stretch: The C=0 stretching band for the ketone will likely remain around 1680-
1690 cm~1.
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e C-O Stretch: The C-O stretching bands for the acetate groups would be visible in the 1200-
1300 cm~1 region.

e Aromatic C-H and C=C Stretches: The aromatic C-H stretches would still be present above
3000 cm~1, and the aromatic C=C stretches would be observed around 1600 and 1450 cm™1.

Predicted Mass Spectrum

In the mass spectrum of 3',5'-Diacetoxyacetophenone, the following peaks would be
anticipated:

e Molecular lon Peak: The molecular ion peak [M]* would be observed at an m/z of 236,
corresponding to the molecular weight of C12H120s.

o Fragmentation Pattern: A characteristic fragmentation pattern would involve the sequential
loss of ketene (CH2=C=0, 42 Da) from the acetate groups.

o m/z 194: [M - CH2COJ*

o m/z 152: [M - 2(CH2CO)]*, which corresponds to the molecular ion of 3',5'-
dihydroxyacetophenone.

o Another likely fragmentation would be the loss of the acetyl group radical (*\COCHSs, 43 Da).
o m/z 193: [M - «COCHs]*

e The base peak would likely be from a stable fragment, possibly the acylium ion [CH3CQO]* at
m/z 43.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a solid
organic compound like 3',5'-Diacetoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean, dry
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NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be
added if not already present in the solvent.

Instrument Setup: The NMR spectrometer is set to the appropriate nucleus to be observed
(*H or 13C). The instrument is locked onto the deuterium signal of the solvent, and the
magnetic field homogeneity is optimized (shimming).

Data Acquisition: For 'H NMR, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. For 13C NMR, proton decoupling is typically
used to simplify the spectrum. The number of scans is adjusted to achieve an adequate
signal-to-noise ratio.

Data Processing: The accumulated FID is Fourier transformed to produce the NMR
spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal
standard (TMS at 0 ppm). The signals are integrated (for *H NMR) and the chemical shifts
are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal (e.g., diamond or germanium). A pressure clamp
is applied to ensure good contact between the sample and the crystal.

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to
account for any atmospheric (e.g., COz2, H20) or instrumental absorptions.

Sample Spectrum: The IR beam is passed through the ATR crystal, and the evanescent
wave interacts with the sample. The transmitted radiation is detected, and the sample
spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum. The characteristic absorption
bands are identified and reported in wavenumbers (cm~1).

Mass Spectrometry (MS)
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o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or by dissolving it in a suitable solvent and injecting it into a liquid
chromatography system coupled to the mass spectrometer (LC-MS).

 lonization: The sample molecules are ionized. A common method for this type of compound
is Electrospray lonization (ESI), where the sample solution is sprayed through a high-voltage
needle to create charged droplets. The solvent evaporates, leaving charged molecular ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: The molecular ion peak is identified to determine the molecular weight of the
compound. The fragmentation pattern is analyzed to gain information about the structure of
the molecule.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the synthesis of 3',5'-Diacetoxyacetophenone from its
precursor and the subsequent spectroscopic analyses.

Spectroscopic Analysis

Structl
_Structure _( NMR )

R ' 1 (1H. 13
Synthesis o)
AR AN e Data Inte‘ ;pretauon
CEONENNYY Functional Group
3'5-Diacetoxy- | | Identification | 3 Final Spectral Data &
Acetylation [ acetophenone ] [ IR } Structure Confirmation
A
3',5'-Dihydroxy- Molecular Weigh
l acetophenone | &or.ef:.ﬁr...ilg..l - ]
MS

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b017105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 3',5'-Diacetoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

